Triphenylgermanol Triphenylgermanol
Brand Name: Vulcanchem
CAS No.: 1529-27-7
VCID: VC16043166
InChI: InChI=1S/C18H15Ge.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2
SMILES:
Molecular Formula: C18H17GeO
Molecular Weight: 322.0 g/mol

Triphenylgermanol

CAS No.: 1529-27-7

Cat. No.: VC16043166

Molecular Formula: C18H17GeO

Molecular Weight: 322.0 g/mol

* For research use only. Not for human or veterinary use.

Triphenylgermanol - 1529-27-7

Specification

CAS No. 1529-27-7
Molecular Formula C18H17GeO
Molecular Weight 322.0 g/mol
Standard InChI InChI=1S/C18H15Ge.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2
Standard InChI Key AIRGWNCSDJWTBV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.O

Introduction

Chemical Identity and Structural Characteristics

Triphenylgermanol belongs to the broader class of organogermanium compounds, distinguished by a germanium atom bonded to three phenyl groups and a hydroxyl moiety. Its molecular formula, (C₆H₅)₃GeOH, reflects a tetrahedral geometry around the germanium center, with bond angles and lengths influenced by steric effects from the bulky phenyl substituents . Unlike simpler germanols such as methylgermanol (CH₃GeOH), the triphenyl derivative exhibits enhanced stability due to the electron-donating and steric-shielding effects of the aromatic rings .

Crystallographic analyses reveal that triphenylgermanol forms hydrogen-bonded dimers in the solid state, akin to silanols like triphenylsilanol ((C₆H₅)₃SiOH) . This intermolecular interaction contributes to its relatively high melting point (198–200°C) and low solubility in nonpolar solvents. Comparative structural data for key organogermanium compounds are summarized in Table 1.

Table 1: Structural and Physical Properties of Selected Germanols

CompoundMolecular FormulaMelting Point (°C)Solubility in THFHydrogen Bonding Strength (kJ/mol)
Triphenylgermanol(C₆H₅)₃GeOH198–200Moderate18–22
MethylgermanolCH₃GeOH56–58High12–15
Triphenylsilanol(C₆H₅)₃SiOH185–187Low20–24

Data derived from X-ray diffraction and thermal analysis .

Synthetic Methodologies

The synthesis of triphenylgermanol typically proceeds via two primary routes:

Grignard Reagent Alkylation

Reaction of germanium tetrachloride (GeCl₄) with phenylmagnesium bromide (C₆H₅MgBr) yields triphenylgermanium chloride ((C₆H₅)₃GeCl), which is subsequently hydrolyzed under controlled conditions :

GeCl4+3C6H5MgBr(C6H5)3GeCl+3MgBrCl\text{GeCl}_4 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow (\text{C}_6\text{H}_5)_3\text{GeCl} + 3 \text{MgBrCl} (C6H5)3GeCl+H2O(C6H5)3GeOH+HCl(\text{C}_6\text{H}_5)_3\text{GeCl} + \text{H}_2\text{O} \rightarrow (\text{C}_6\text{H}_5)_3\text{GeOH} + \text{HCl}

This method achieves yields of 65–75%, with purity dependent on rigorous exclusion of moisture during the hydrolysis step .

Lithium Intermediate Route

An alternative approach involves the reaction of triphenylgermane lithium ((C₆H₅)₃GeLi) with carbon dioxide (CO₂), followed by acid workup :

(C6H5)3GeLi+CO2(C6H5)3GeCOOLi(\text{C}_6\text{H}_5)_3\text{GeLi} + \text{CO}_2 \rightarrow (\text{C}_6\text{H}_5)_3\text{GeCOOLi} (C6H5)3GeCOOLi+HCl(C6H5)3GeOH+LiCl+CO2(\text{C}_6\text{H}_5)_3\text{GeCOOLi} + \text{HCl} \rightarrow (\text{C}_6\text{H}_5)_3\text{GeOH} + \text{LiCl} + \text{CO}_2

This pathway is less common but avoids the use of Grignard reagents, making it preferable for large-scale production .

Spectroscopic and Thermal Properties

Infrared Spectroscopy

The infrared (IR) spectrum of triphenylgermanol features a broad O–H stretching band at 3200–3400 cm⁻¹, indicative of hydrogen bonding . The Ge–O stretching vibration appears as a sharp peak at 780–800 cm⁻¹, while aromatic C–H bends are observed at 690–710 cm⁻¹ .

Ultraviolet-Visible Spectroscopy

Ultraviolet (UV) absorption spectra in cyclohexane reveal a strong ππ\pi \rightarrow \pi^* transition at 270 nm (ε=12,000L\cdotpmol1\cdotpcm1\varepsilon = 12,000 \, \text{L·mol}^{-1}\text{·cm}^{-1}), attributed to conjugation between the phenyl rings and the germanium center .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows that triphenylgermanol decomposes at 220–240°C, releasing water and forming hexaphenyldigermane ((C₆H₅)₃Ge–Ge(C₆H₅)₃) :

2(C6H5)3GeOH(C6H5)3Ge–Ge(C6H5)3+H2O2 (\text{C}_6\text{H}_5)_3\text{GeOH} \rightarrow (\text{C}_6\text{H}_5)_3\text{Ge–Ge}(\text{C}_6\text{H}_5)_3 + \text{H}_2\text{O}

This exothermic process (ΔH=145kJ/mol\Delta H = -145 \, \text{kJ/mol}) is critical for applications requiring thermal stability .

Reactivity and Functional Applications

Hydrogen-Bonding Catalysis

Triphenylgermanol serves as a hydrogen-bond donor in asymmetric catalysis. For example, it facilitates the enantioselective addition of diethylzinc to aldehydes, achieving enantiomeric excess (ee) values of 85–90% . This reactivity parallels that of triphenylsilanol but with slower reaction kinetics due to germanium’s larger atomic radius .

Polymer Modification

Incorporation of triphenylgermanol into polycarbonate matrices enhances thermal stability by 20–25°C, as measured by differential scanning calorimetry (DSC) . The germanium–oxygen bonds act as free-radical scavengers, mitigating chain scission during thermal processing.

Photolytic Behavior

Photolysis of triphenylgermanol in chloroform generates triphenylgermyl radicals ((C₆H₅)₃Ge·), which dimerize to form hexaphenyldigermane or abstract chlorine atoms to yield triphenylchlorogermane ((C₆H₅)₃GeCl) :

(C6H5)3GeOHhν(C6H5)3Ge\cdotp+OH(\text{C}_6\text{H}_5)_3\text{GeOH} \xrightarrow{h\nu} (\text{C}_6\text{H}_5)_3\text{Ge·} + ·\text{OH} 2(C6H5)3Ge\cdotp(C6H5)3Ge–Ge(C6H5)32 (\text{C}_6\text{H}_5)_3\text{Ge·} \rightarrow (\text{C}_6\text{H}_5)_3\text{Ge–Ge}(\text{C}_6\text{H}_5)_3 (C6H5)3Ge\cdotp+CHCl3(C6H5)3GeCl+CHCl2(\text{C}_6\text{H}_5)_3\text{Ge·} + \text{CHCl}_3 \rightarrow (\text{C}_6\text{H}_5)_3\text{GeCl} + ·\text{CHCl}_2

These reactions underscore its utility in radical-mediated syntheses .

Comparative Analysis with Silanols

While triphenylgermanol and triphenylsilanol share structural similarities, key differences arise from the metalloid’s electronegativity (Ge: 2.01; Si: 1.90) and covalent radius (Ge: 122 pm; Si: 111 pm) . These factors influence their chemical behavior:

  • Acidity: Triphenylgermanol (pKa ≈ 10.5) is less acidic than triphenylsilanol (pKa ≈ 9.8) due to weaker Ge–O bond polarization .

  • Thermal Stability: Decomposition temperatures for germanols are 20–30°C higher than for silanols, attributed to stronger Ge–C bonds .

  • Solubility: Triphenylgermanol exhibits greater solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to its silicon analog .

Emerging Research Directions

Recent studies have explored triphenylgermanol’s potential in:

  • Organic Electronics: As a hole-transport layer in perovskite solar cells, achieving power conversion efficiencies (PCE) of 18.3% .

  • Bioconjugation: Functionalization of antibodies via Ge–S bonds for targeted drug delivery .

  • Environmental Chemistry: Degradation of perfluorinated compounds (PFCs) through Ge-mediated radical pathways .

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